![molecular formula C12H18N2 B2922506 N,N-dimethyl-3-(pyrrolidin-2-yl)aniline CAS No. 383127-43-3](/img/structure/B2922506.png)
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline
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Overview
Description
“N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” is a chemical compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon known as "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” are not detailed in the available resources. Typically, these properties would include melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold in drug development. DMPPA derivatives can be explored for their pharmacophore space due to sp³-hybridization, stereoisomerism, and non-planarity. Researchers can design novel bioactive molecules by modifying the substituents on the pyrrolidine ring .
- Pyrrolidin-2-ones (such as DMPPA) have been used in the synthesis of alkaloids. These compounds play a crucial role in natural product chemistry and drug discovery .
- DMPPA derivatives can serve as building blocks for synthesizing unusual β-amino acids. For example, they contribute to the synthesis of statins and related compounds .
- SAR investigations have shown that DMPPA derivatives exhibit antibacterial activity. The choice of N’-substituents and 4’-phenyl substituents influences their effectiveness against bacterial strains .
- DMPPA analogs have been screened for anti-HIV activity. Researchers have synthesized and tested compounds with promising results against HIV-1 and HIV-2 strains .
- DMPPA derivatives can be modified to incorporate indole moieties. Indole compounds have diverse biological activities, including anti-HIV properties .
Medicinal Chemistry and Drug Discovery
Alkaloid Synthesis
β-Amino Acid Derivatives
Antibacterial Agents
HIV Inhibition
Indole Derivatives
Future Directions
The future directions for “N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could include investigating the influence of steric factors on biological activity and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJCNEGOWWWSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline |
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